molecular formula C9H14Br2N6 B12667917 N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine CAS No. 84852-55-1

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12667917
CAS No.: 84852-55-1
M. Wt: 366.06 g/mol
InChI Key: ONVVCKJTEPAXOV-UHFFFAOYSA-N
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Description

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a brominated organic compound with the molecular formula C 9 H 14 Br 2 N 6 and a molecular weight of 366.06 g/mol . Its canonical SMILES representation is C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N . This compound features the 1,3,5-triazine ring, a nitrogen-containing heterocyclic scaffold known for its electron-deficient nature and rich substitution chemistry, which makes it a versatile building block in medicinal chemistry and materials science . The 1,3,5-triazine core is a prominent molecular scaffold in pharmaceutical research, particularly in developing ligands for central nervous system (CNS) targets . Derivatives of this scaffold have shown high affinity for various neurological receptors and are investigated as potential therapeutic agents . Furthermore, structurally related brominated triazine compounds are studied in materials science for their specialized properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

84852-55-1

Molecular Formula

C9H14Br2N6

Molecular Weight

366.06 g/mol

IUPAC Name

2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16)

InChI Key

ONVVCKJTEPAXOV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via a two-step nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as the triazine core precursor:

  • Step 1: Allylation
    The first chlorine atom on cyanuric chloride is selectively substituted by an allylamine under controlled temperature (0–5 °C) to avoid multiple substitutions. This step yields N-allyl-1,3,5-triazine-2,4,6-triamine intermediate.

  • Step 2: Introduction of 2,3-dibromopropyl group
    The second substitution involves reacting the intermediate with 2,3-dibromopropylamine or by alkylation using 2,3-dibromopropyl bromide under basic conditions (e.g., in the presence of potassium carbonate or sodium hydride) to attach the dibromopropyl group to the nitrogen atom.

This stepwise approach allows for selective functionalization, minimizing side reactions and ensuring the correct substitution pattern.

Detailed Reaction Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1. Allylation Cyanuric chloride + allylamine (1 equiv) Acetone or THF 0–5 °C 2–4 h 85–90 Slow addition of allylamine to control substitution
2. Dibromopropylation Intermediate + 2,3-dibromopropyl bromide + K2CO3 (base) DMF or DMSO 50–70 °C 6–12 h 75–80 Anhydrous conditions preferred to avoid hydrolysis

Alternative Synthetic Approaches

  • Direct one-pot synthesis: Some protocols attempt a one-pot reaction by mixing cyanuric chloride with both allylamine and 2,3-dibromopropylamine simultaneously. However, this often results in mixtures and lower selectivity, requiring extensive purification.

  • Use of protecting groups: To improve selectivity, protecting groups on the amines can be employed, followed by deprotection after substitution. This method increases steps but enhances purity.

Purification Techniques

  • Recrystallization: Commonly used solvents include ethanol, methanol, or ethyl acetate to purify the final product.

  • Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is used for higher purity, especially in research-scale synthesis.

Research Findings and Analytical Data

Characterization

  • NMR Spectroscopy:

    • ^1H NMR confirms the presence of allyl protons (5.0–6.0 ppm) and dibromopropyl methylene protons (3.0–4.0 ppm).
    • ^13C NMR shows characteristic triazine carbons (~165 ppm) and alkyl carbons.
  • Mass Spectrometry:
    Molecular ion peaks correspond to the expected molecular weight, confirming substitution.

  • Elemental Analysis:
    Matches theoretical values for C, H, N, and Br content, indicating high purity.

Reaction Efficiency and Yield Optimization

Studies indicate that controlling temperature during allylation is critical to prevent multiple substitutions on the triazine ring, which can reduce yield and complicate purification. Using anhydrous solvents and inert atmosphere (nitrogen or argon) during dibromopropylation improves yield by minimizing hydrolysis of reactive intermediates.

Comparative Table of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield (%)
Stepwise substitution (Allylation then Dibromopropylation) Controlled substitution, high selectivity High purity, reproducible Requires multiple steps, longer time 75–90
One-pot synthesis Simpler procedure Time-saving Low selectivity, mixture formation 40–60
Protecting group strategy Enhanced selectivity Very high purity More complex, costly 80–85

Summary of Key Research Insights

  • The stepwise nucleophilic substitution on cyanuric chloride remains the most reliable and widely used method for preparing this compound with high yield and purity.

  • Reaction conditions such as temperature control, solvent choice, and base selection critically influence the efficiency and selectivity of the synthesis.

  • Analytical characterization confirms the successful introduction of both allyl and dibromopropyl groups, with minimal side products when protocols are carefully followed.

  • Alternative methods like one-pot synthesis or protecting group strategies offer trade-offs between simplicity and purity.

This comprehensive understanding of preparation methods supports the compound’s application in fields requiring precise chemical functionality, such as pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.

    Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .

Scientific Research Applications

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Method Yield (%) Toxicity/Environmental Notes
This compound Allyl, 2,3-dibromopropyl ~427.1 (estimated) Flame retardant, polymer additive Likely via cyanuric chloride and nucleophilic substitution Not reported Potential bioaccumulation due to bromine
N,N,N,N,N,N-Hexapropyl-1,3,5-triazine-2,4,6-triamine (CAS: 21201726) Six propyl groups 378.6 Material stabilizer, surfactant Reaction of cyanuric chloride with dipropylamine Not reported Lower toxicity due to absence of halogens
N,N’-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamine (e.g., Compound 3a-h ) Diethyl + alkyl (e.g., propyl, benzyl) ~250–350 Antimicrobial agents, agrochemicals Stepwise substitution of cyanuric chloride with amines 75–90% Variable; alkyl chains may reduce environmental persistence
Melamine isocyanurate (CAS: 41583-09-9) Melamine + cyanuric acid 342.3 Flame retardant Co-crystallization of melamine and cyanuric acid High Low acute toxicity but forms renal crystals with melamine
N~2~-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS: 30360-13-5) 4-Nitrophenyl 247.2 Pharmaceutical intermediates Substitution of cyanuric chloride with 4-nitroaniline ~96% Nitro group may confer mutagenic potential

Key Findings

  • Flame Retardancy: The brominated allyl group in the target compound likely outperforms non-halogenated analogs (e.g., hexapropyl triazine) in flame inhibition due to bromine’s radical-scavenging action. However, melamine isocyanurate is preferred in some applications due to lower toxicity .
  • Synthetic Complexity : The target compound’s synthesis may require controlled conditions to avoid side reactions, given the reactivity of allyl and brominated groups. In contrast, alkyl-substituted triazines (e.g., Compound 3a-h) achieve high yields (75–90%) via straightforward nucleophilic substitutions .
  • Toxicity Profile : Brominated triazines may pose bioaccumulation risks, whereas alkyl- or aryl-substituted derivatives (e.g., Compound 3c, 4-nitrophenyl triazine) exhibit toxicity linked to specific substituents (e.g., nitro groups) .

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity likely reduces the target compound’s water solubility compared to polar derivatives like melamine isocyanurate.
  • Thermal Stability: Bromine enhances thermal degradation resistance, critical for flame-retardant applications. Hexapropyl triazine, with non-halogenated alkyl chains, may degrade at lower temperatures .

Environmental and Regulatory Considerations

  • The target compound’s environmental persistence remains unstudied, but brominated analogs are often scrutinized under regulations like REACH. Melamine derivatives face restrictions due to renal toxicity risks .

Biological Activity

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine (CAS 84852-55-1) is a synthetic organic compound belonging to the triazine family. It exhibits a complex structure characterized by an allyl group and dibromopropyl substituents, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial activity, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C9H14Br2N6
  • Molecular Weight : 366.06 g/mol
  • Structure : The compound contains a triazine ring with three amino groups and two brominated alkyl chains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives, including this compound. These compounds are being investigated as potential agents against multidrug-resistant bacteria.

Case Studies

  • Antimicrobial Efficacy Against Gram-negative Bacteria :
    • A study reported that triazine-based compounds demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, two common Gram-negative pathogens. The mechanisms involved include disruption of bacterial cell membranes and inhibition of efflux pumps that confer resistance .
  • Inhibition of Biofilm Formation :
    • Another research indicated that triazine derivatives could inhibit biofilm formation in pathogenic bacteria. This is crucial as biofilms are associated with chronic infections and increased resistance to antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the dibromopropyl groups facilitates interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Some studies suggest that triazines can inhibit key enzymes involved in bacterial metabolism and replication .
  • Efflux Pump Inhibition : By blocking efflux pumps in bacteria, these compounds enhance the efficacy of co-administered antibiotics .

Comparative Biological Activity Table

CompoundAntimicrobial SpectrumMechanism of Action
This compoundE. coli, P. aeruginosaMembrane disruption; efflux pump inhibition
2,4-Diamino-6-bromo-1,3,5-triazineBroad-spectrumEnzyme inhibition; membrane disruption
2-Amino-4-bromo-1,3,5-triazineLimited to Gram-positive bacteriaCell wall synthesis inhibition

Future Directions

The exploration of this compound's biological activity is promising for the development of new antimicrobial agents. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To better understand how structural modifications influence biological activity.
  • Formulation Development : Investigating potential formulations for enhanced delivery and stability.

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